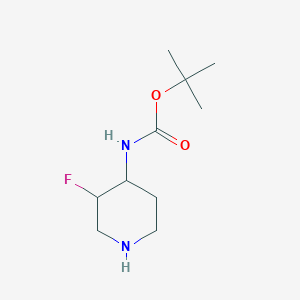

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIBGAKGQZLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of tert-Butyl (3-Fluoro-piperidin-4-yl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all current pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer a powerful tool for optimizing drug-like properties.[1] Within this context, the fluorinated piperidine scaffold has emerged as a particularly valuable building block. Piperidine rings are prevalent in numerous biologically active compounds, and the addition of fluorine can profoundly influence their conformational preferences and interactions with biological targets.[2]

This technical guide focuses on a key exemplar of this structural class: (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester . This versatile intermediate, protected with a tert-butoxycarbonyl (Boc) group for synthetic tractability, provides a crucial entry point for the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.

Compound Identification and Stereochemistry

This compound exists as stereoisomers, a critical consideration for its application in stereospecific drug-target interactions. The relative orientation of the fluorine and the carbamate group on the piperidine ring defines them as either cis or trans.

| Stereoisomer | CAS Number | Key Identifying Information |

| trans-(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester | 1268520-95-1 | This is the racemic trans isomer. |

| tert-Butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate | 1523530-29-1 | A specific enantiomer of the trans isomer. |

| cis-(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester | 1268521-83-0 | This is the racemic cis isomer. |

The stereochemistry of the fluorinated piperidine core can significantly impact the biological activity of the final drug molecule by influencing how the molecule fits into the binding site of its target protein. Therefore, precise control and characterization of the stereoisomers are paramount during synthesis and drug development.

Synthesis and Purification: A Methodological Overview

The synthesis of fluorinated piperidines presents unique challenges, often requiring specialized reagents and carefully controlled reaction conditions. A common and effective strategy for accessing all-cis-(multi)fluorinated piperidines involves the catalytic hydrogenation of the corresponding fluoropyridines.[2]

Below is a representative, detailed protocol for the synthesis of the Boc-protected fluoropiperidine, which is a crucial precursor to the title compound.

Experimental Protocol: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

This protocol outlines a key transformation in the synthesis of related fluorinated piperidine building blocks, demonstrating the introduction of fluorine and subsequent functionalization.

Step 1: Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

-

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (CH2Cl2, 40 mL), add triethylamine trihydrofluoride (Et3N·3HF, 3.1 mL, 2.5 equiv) via syringe at 0°C.

-

Subsequently, add N-Bromosuccinimide (NBS, 2.03 g, 1.5 equiv) at 0°C.

-

Stir the mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into aqueous 0.5 M NaOH (50 mL) and extract with CH2Cl2 (3 x 50 mL).

-

Wash the combined organic layers twice with aqueous 0.5 M NaOH and brine.

-

Dry the organic phase over MgSO4, filter, and evaporate the solvent in vacuo to yield the product as a colorless oil (Yield: 92%), which is typically used in the next step without further purification.[3]

Step 2: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate

-

To a solution of the crude tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium azide (NaN3, 0.33 g, 1.2 equiv) and sodium iodide (NaI, 0.76 g, 1.2 equiv).

-

Heat the solution to 130°C for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH2Cl2 (3 x 10 mL).

-

Wash the combined organic layers with brine and dry over MgSO4.[3]

Step 3: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

-

Reduce the azide intermediate from the previous step. A common method is hydrogenation using a palladium catalyst.

-

Dissolve the azide in a suitable solvent like ethanol or ethyl acetate.

-

Add 10% palladium on carbon.

-

Subject the mixture to hydrogenation (e.g., using a balloon of H2 or a Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amine product.[4]

Purification: The final compound and its intermediates are typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound, with mixtures of hexane and ethyl acetate being common for these types of molecules.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to a functionalized fluorinated piperidine.

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data for a representative fluorinated piperidine carbamate.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.46 ppm), piperidine ring protons (complex multiplets), and the NH proton of the carbamate. The fluorine atom will cause characteristic splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the tert-butyl group, the carbonyl of the carbamate, and the piperidine ring carbons. The carbon bearing the fluorine will show a large one-bond C-F coupling constant, and adjacent carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | A signal for the fluorine atom, with splitting patterns dependent on the neighboring protons, providing crucial information about the stereochemistry. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the molecule, along with characteristic fragmentation patterns (e.g., loss of the Boc group). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the carbamate group. |

Applications in Drug Development: A Focus on Kinase Inhibitors

The this compound scaffold is a valuable building block for the synthesis of various therapeutic agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. Inhibitors of the JAK family have shown significant therapeutic success in the treatment of autoimmune diseases like rheumatoid arthritis.

The drug Tofacitinib (Xeljanz®) , a potent JAK inhibitor, features a substituted piperidine core.[2] While the commercially produced Tofacitinib contains a methyl group at the 4-position of the piperidine ring, the this compound serves as a key starting material for the synthesis of novel analogues. The introduction of fluorine in place of other substituents can fine-tune the drug's properties, potentially leading to improved selectivity, potency, or pharmacokinetic profiles.[2] The synthesis of such analogues often involves the deprotection of the Boc group, followed by coupling with the heterocyclic core of the kinase inhibitor.

Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of immune cells.[4] As such, Syk inhibitors are being actively investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers. Fostamatinib is a licensed Syk inhibitor, and several others are in clinical development.[5][6] The synthesis of potent and selective Syk inhibitors often utilizes substituted piperidine scaffolds to achieve optimal interactions within the kinase binding site. The use of fluorinated piperidines, derived from intermediates like this compound, allows for the exploration of chemical space to develop next-generation Syk inhibitors with improved therapeutic windows.[4][7]

Logical Relationship in Kinase Inhibitor Synthesis

Caption: General workflow for incorporating the fluoropiperidine scaffold.

Conclusion

This compound represents a strategically important building block in contemporary drug discovery. Its value lies in the convergence of the biologically relevant piperidine core with the advantageous physicochemical properties imparted by fluorine. The Boc protecting group allows for its versatile incorporation into complex molecular architectures. As the demand for highly specific and potent therapeutics continues to grow, particularly in the area of kinase inhibitors, the utility of such precisely engineered, fluorinated building blocks will undoubtedly expand, enabling the development of the next generation of medicines.

References

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University.

- RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.

- Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK)

-

Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. [Link]

- Tofacitinib synthesis. Universidade Nova de Lisboa.

-

Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

- CN104341422A - Tofacitinib intermediate and preparation method thereof.

-

Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. ResearchGate. [Link]

- 2 - Supporting Inform

- GLP-1 Receptor Agonists: Design and Development. University of California, Irvine.

- CA2774614A1 - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof.

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

-

Building the Glucagon-Like Peptide-1 Receptor Brick by Brick: Revisiting a 1993 Diabetes Classic by Thorens et al. PubMed Central. [Link]

- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.

- Building Blocks for Manufacturing Liraglutide and Semaglutide. Iris Biotech GmbH.

-

Use of Blue Agar CAS Assay for Siderophore Detection. PubMed Central. [Link]

-

JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. PubMed. [Link]

-

Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. PubMed. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

-

Design and Development of a New Glucagon-Like Peptide-1 Receptor Agonist to Obtain High Oral Bioavailability. ResearchGate. [Link]

- FEATURED COLLECTIONS OF BUILDING BLOCKS. PharmaBlock.

Sources

- 1. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revista-agroproductividad.org [revista-agroproductividad.org]

Introduction: The Strategic Importance of Fluorinated Piperidines

An In-Depth Technical Guide to N-Boc-3-fluoro-4-aminopiperidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Boc-3-fluoro-4-aminopiperidine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, with a special focus on its molecular weight, explore its stereoselective synthesis, and highlight its significance in modern pharmacology.

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The strategic incorporation of a fluorine atom onto this scaffold, as seen in N-Boc-3-fluoro-4-aminopiperidine, imparts unique properties that can profoundly influence a molecule's pharmacological profile.

Fluorine's high electronegativity can modulate the basicity (pKa) of the nearby amino group, which is critical for optimizing binding affinity and pharmacokinetic properties.[1] This modulation can disrupt undesirable interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] Consequently, fluorinated building blocks like tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate are highly sought after for creating next-generation therapeutics with improved efficacy and safety profiles.

Physicochemical Properties and Molecular Weight

The defining characteristics of N-Boc-3-fluoro-4-aminopiperidine are rooted in its molecular structure. The presence of two stereocenters at the C3 and C4 positions means the compound can exist as different stereoisomers, each with a unique CAS number and potentially distinct biological activity.

Caption: Molecular Structure of N-Boc-3-fluoro-4-aminopiperidine.

Molecular Formula and Weight Calculation

The molecular formula for N-Boc-3-fluoro-4-aminopiperidine is C₁₀H₁₉FN₂O₂ .

The molecular weight is calculated by summing the atomic weights of each atom in the formula:

-

Carbon (C): 10 × 12.011 u = 120.11 u

-

Hydrogen (H): 19 × 1.008 u = 19.152 u

-

Fluorine (F): 1 × 18.998 u = 18.998 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

Total Molecular Weight (Average): 120.11 + 19.152 + 18.998 + 28.014 + 31.998 = 218.272 u

This calculated value is consistent across chemical supplier databases for various stereoisomers.[2][3]

Core Data Summary

The quantitative data for different stereoisomers of this compound are summarized below. It is critical for researchers to select the correct isomer for their specific synthetic target.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |

| Molecular Weight | 218.27 g/mol | [2][3] |

| Appearance | Off-white to yellow solid | [4] |

| CAS No. (3S,4S) | 1228185-45-2 | [2] |

| CAS No. (3R,4S) | 907544-17-6 | [3][4] |

| CAS No. (3S,4R) | 907544-20-1 | [5] |

| Boiling Point (Predicted) | 285.6 ± 40.0 °C | [2][4] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [2][4] |

| pKa (Predicted) | 8.88 ± 0.40 | [4][5] |

| Storage Temperature | 2-8°C, often under inert atmosphere | [3][5] |

Synthesis Strategies and Methodologies

The preparation of enantiomerically pure fluorinated piperidines presents a significant synthetic challenge.[1] Direct stereoselective fluorination is often difficult. Therefore, more robust strategies typically involve the asymmetric reduction of a prochiral precursor. Two leading approaches are asymmetric hydrogenation and biocatalytic transamination.

Caption: High-level workflow for the stereoselective synthesis of N-Boc-3-fluoro-4-aminopiperidine.

Example Protocol: Asymmetric Hydrogenation

This protocol is based on a route developed for a calcitonin gene-related peptide (CGRP) receptor antagonist, which showcases the industrial relevance of this building block.[1]

Objective: To synthesize syn-N-Boc-3-fluoro-4-aminopiperidine via asymmetric hydrogenation of a fluoro-enamide precursor.

Methodology:

-

Precursor Synthesis: a. Prepare the fluoro-enamide substrate from 3-fluoro-4-aminopyridine. This involves a multi-step sequence: benzoylation of the amino group, activation of the pyridine ring by forming a benzyl pyridinium salt, and finally, partial reduction with sodium borohydride (NaBH₄) in methanol to yield the desired tetrahydropyridine intermediate.[1]

-

Catalyst Preparation: a. In a separate, inert-atmosphere glovebox, prepare the active ruthenium catalyst. A typical preparation involves reacting (COD)Ru(Me-allyl)₂ with a chiral phosphine ligand, such as BIPHEP, in the presence of HBF₄.[1] The acid is crucial to prevent substrate inhibition of the catalytic cycle.

-

Asymmetric Hydrogenation: a. Charge a high-pressure reactor with the fluoro-enamide substrate and the pre-formed ruthenium catalyst (e.g., 1 mol%). b. Pressurize the reactor with hydrogen gas (H₂) and heat to the optimized reaction temperature. c. Monitor the reaction for completion via HPLC or LC-MS. A key challenge is minimizing the C-F bond cleavage, which leads to a des-fluoro byproduct.[1]

-

Work-up and Purification: a. Upon completion, depressurize the reactor and remove the solvent under reduced pressure. b. The crude product, containing the desired chiral amine, is then purified. Supercritical fluid chromatography (SFC) is often effective for separating enantiomers and achieving high optical purity (e.g., >99.8% ee).[1]

-

Boc Protection: a. The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the purified amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

Applications in Drug Discovery

N-Boc-3-fluoro-4-aminopiperidine is a valuable intermediate used to synthesize complex molecules with significant therapeutic potential. Its structural motifs are found in inhibitors targeting a range of diseases.

-

Janus Kinase (JAK) Inhibitors: The (3R,4S) stereoisomer has been utilized in the development of potent Janus kinase inhibitors. These agents are investigated for the treatment of autoimmune diseases and myeloproliferative disorders. The fluoro-piperidine moiety is key for optimizing potency and reducing hERG inhibitory activity.[4]

-

CGRP Receptor Antagonists: As detailed in the synthesis section, this scaffold is a crucial component of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a primary target for the treatment of migraines.[1]

-

Other Kinase Inhibitors: The broader class of aminopiperidines serves as a versatile scaffold for various kinase inhibitors, including those targeting VEGFR-2 and Abl-1, which are relevant in oncology.[6]

Safety and Handling

As with any laboratory chemical, proper handling of N-Boc-3-fluoro-4-aminopiperidine is essential.

-

General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]

-

Hazard Statements: Depending on the supplier and specific isomer, the compound may be classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to protect against air sensitivity.[3][7]

Conclusion

N-Boc-3-fluoro-4-aminopiperidine is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to enable the synthesis of advanced therapeutic agents. Its precise molecular weight of 218.27 g/mol is a fundamental property, but its true value lies in the stereochemical complexity and the advantageous physicochemical properties imparted by the fluorine atom. A thorough understanding of its properties, stereoselective synthesis, and applications provides researchers with a powerful tool for the rational design of safer and more effective drugs.

References

- Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Amerigo Scientific. 1-Boc-3-fluoro-4-oxopiperidine (95%). [Link]

- Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

ResearchGate. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

PubMed Central (PMC). (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

- Google Patents. (2013). Synthesis method for N-Boc-3-piperidone.

-

precisionFDA. 3-(N-BOC-AMINO)PIPERIDINE. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. (3S,4S)-4-AMino-1-Boc-3-fluoropiperidine CAS#: 1228185-45-2 [m.chemicalbook.com]

- 3. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]

- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 6. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

Introduction: The Imperative for Rigorous Structure Elucidation in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Prepared by: Senior Application Scientist

In the landscape of contemporary pharmaceutical development, piperidine scaffolds are ubiquitous, prized for their favorable physicochemical properties and their presence in numerous clinically successful drugs. The strategic introduction of fluorine into these scaffolds can profoundly modulate metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, represents a key building block in this domain. It combines the influential fluorinated piperidine core with a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled, sequential synthesis of more complex target molecules.

Given that subtle changes in connectivity or stereochemistry can drastically alter pharmacological activity, the unambiguous determination of this intermediate's structure is not merely an academic exercise—it is a critical checkpoint for quality control and a foundational requirement for advancing any drug discovery program. Misidentification can lead to the synthesis of incorrect downstream compounds, resulting in significant loss of time, resources, and intellectual capital.

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound. We will proceed with a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to structural confirmation.

Molecular Architecture and Stereochemical Considerations

The fundamental structure of this compound possesses two adjacent stereocenters on the piperidine ring at the C3 and C4 positions. This gives rise to the possibility of diastereomers, which are typically designated as cis and trans based on the relative orientation of the fluorine and the N-Boc-amino substituents. Each diastereomer, in turn, exists as a pair of enantiomers.

The molecule's chemical formula is C10H19FN2O2, corresponding to a molecular weight of 218.27 g/mol .[1][2] The key functional groups dictating its chemical behavior and spectroscopic signature are the secondary amine of the piperidine ring, the fluorine substituent, and the tert-butyl carbamate group.

Caption: Molecular structure of the target compound.

A Validated Workflow for Structure Elucidation

A robust structure elucidation strategy is systematic. It begins with techniques that provide broad, confirmatory information (like molecular weight and functional groups) and progresses to high-resolution methods that reveal detailed connectivity and stereochemistry. Each step provides data that validates the findings of the previous one, creating a self-consistent and definitive structural assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Core Fragments

Causality: The first step in identifying any compound is to confirm its molecular weight and, ideally, its elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that can confirm the molecular formula (C10H19FN2O2). Furthermore, the fragmentation pattern observed during MS/MS analysis offers a preliminary "blueprint" of the molecule's substructures.

Expected Data & Interpretation: Using electrospray ionization (ESI) in positive mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 218.14. The power of MS, however, lies in its fragmentation. The Boc group is notoriously labile and provides a highly characteristic fragmentation signature.

-

Loss of Isobutylene: A neutral loss of 56 Da (C4H8) from the parent ion is a hallmark of the Boc group, leading to a fragment at m/z ≈ 162.11.

-

Loss of the tert-butyl cation: Direct cleavage can yield a fragment corresponding to the tert-butyl cation (C4H9)⁺ at m/z 57.

-

Loss of CO2 from the isobutylene-loss fragment: Subsequent loss of CO2 (44 Da) from the m/z 162 fragment can occur, yielding a fragment at m/z ≈ 118.08.

These predictable losses provide strong evidence for the presence of the Boc-carbamate moiety.[3][4]

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C10H20FN2O2]⁺ | 218.1485 | Protonated molecular ion |

| [M-C4H8+H]⁺ | [C6H12FN2O2]⁺ | 162.0859 | Loss of isobutylene from Boc group |

| [M-Boc+2H]⁺ | [C5H11FN]⁺ | 104.0879 | Loss of the entire Boc group |

| [C4H9]⁺ | [C4H9]⁺ | 57.0704 | tert-butyl cation |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 218.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule act as fingerprints. For this compound, the most informative signals will be from the carbamate N-H and C=O bonds.

Expected Data & Interpretation: The IR spectrum provides a quick validation of the main structural components. The presence of a sharp, intense absorption for the carbonyl and a distinct peak for the N-H bond confirms the carbamate group, distinguishing it from other potential structures.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch | Carbamate & Piperidine N-H |

| 2850 - 2980 | C-H Stretch | Aliphatic (Piperidine & tert-butyl) |

| 1680 - 1710 | C=O Stretch | Carbamate Carbonyl[5][6][7] |

| 1510 - 1540 | N-H Bend | Carbamate N-H[7] |

| 1240 - 1260 | C-O Stretch | Carbamate Ester[7] |

| 1050 - 1150 | C-F Stretch | Alkyl Fluoride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

Causality: While MS and IR confirm mass and functional groups, NMR spectroscopy maps out the precise atomic connectivity and stereochemical relationships. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable structural assignment in solution.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expected Data & Interpretation:

-

δ 1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[8]

-

δ 1.6-3.5 ppm (multiplets, ~7H): This complex region contains the signals for the piperidine ring protons. The exact shifts and multiplicities are highly sensitive to the ring's chair conformation and the cis/trans relationship between the fluorine and carbamate groups.

-

δ ~4.0-4.5 ppm (multiplet, 1H): The proton on the carbon bearing the carbamate group (C4-H).

-

δ ~4.6-5.0 ppm (doublet of multiplets, 1H): The proton on the carbon bearing the fluorine (C3-H). This signal will show a large geminal coupling to fluorine (~45-50 Hz) in addition to smaller couplings to adjacent protons.

-

Variable (broad singlets, 2H): The signals for the piperidine N-H and the carbamate N-H. Their chemical shifts are concentration and solvent-dependent, and they can often be identified by adding a drop of D₂O to the NMR tube, which causes them to disappear due to proton-deuterium exchange.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.45 | singlet | 9H |

| Piperidine CH ₂ | 1.6 - 3.2 | multiplets | 4H |

| Piperidine NH | 1.5 - 2.5 (variable) | broad singlet | 1H |

| CH -N(Boc) | ~4.0 - 4.5 | multiplet | 1H |

| CH -F | ~4.6 - 5.0 | doublet of multiplets | 1H |

| NH (Boc) | 4.5 - 5.5 (variable) | broad singlet/doublet | 1H |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected Data & Interpretation:

-

δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.[8]

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.[8]

-

δ ~155 ppm: The carbonyl carbon of the carbamate group.[8]

-

δ ~40-60 ppm: The carbons of the piperidine ring attached to nitrogen (C2, C6, C4).

-

δ ~85-95 ppm (doublet, ¹JCF ≈ 170-190 Hz): The carbon bearing the fluorine atom (C3). This is a key diagnostic signal. Its downfield shift and large one-bond coupling to fluorine are unambiguous identifiers.

¹⁹F NMR: The Fluorine Reporter

Causality: ¹⁹F NMR is an exceptionally powerful and sensitive technique for fluorinated molecules.[9][10] With a wide chemical shift range and no background signals in typical biological or organic samples, it provides a clean window into the fluorine's direct environment.

Expected Data & Interpretation: A single resonance will be observed. The chemical shift will be indicative of a secondary alkyl fluoride. The signal will be split into a complex multiplet due to couplings to the geminal proton (²JHF ≈ 45-50 Hz) and vicinal protons on adjacent carbons (³JHF, values depend on dihedral angle but typically 5-25 Hz). This coupling pattern provides direct evidence of the fluorine's position on the piperidine ring.

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It will be essential for tracing the connectivity of the protons around the piperidine ring, establishing the sequence from C2 through C6.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It is used to assign the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations. It is the final piece of the puzzle, used to connect the fragments. Key correlations would include:

-

From the tert-butyl protons to the Boc quaternary and carbonyl carbons.

-

From the carbamate N-H proton to the C4 carbon of the piperidine ring.

-

From the C4-H proton to the C3 and C5 carbons.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments may range from 30 minutes to several hours.

X-ray Crystallography: The Gold Standard for Structural Proof

Causality: While the combination of MS and NMR provides a definitive structure in solution, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides incontrovertible proof of connectivity, configuration (relative stereochemistry, i.e., cis/trans), and, if a high-quality crystal of a single enantiomer is analyzed using anomalous dispersion, the absolute stereochemistry (R/S configuration).[13][14]

Protocol Overview:

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/ether) until single, well-ordered crystals form.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry provides the foundational confirmation of molecular weight and key substructures. Infrared spectroscopy offers a rapid check for essential functional groups. It is the comprehensive application of 1D and 2D NMR spectroscopy, however, that meticulously pieces together the molecular puzzle, defining the precise connectivity and providing critical insight into the solution-state stereochemistry. Finally, where absolute certainty is required, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional structure.

By following this integrated and self-validating methodology, researchers and drug development professionals can proceed with the highest degree of confidence, ensuring the structural integrity of this vital chemical building block and safeguarding the fidelity of their synthetic programs.

References

- Chen, J-Y. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC.

- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.

- Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64.

- López-Luke, T., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.

- Unknown Authors. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate.

- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics.

- Unknown Authors. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.

- Unknown Authors. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate.

- Unknown Authors. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.

- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.

- Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.

- Paulo, J. A., et al. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Unknown Authors. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.

- Unknown Authors. (n.d.). tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate. Guidechem.

- Unknown Authors. (n.d.). 2 - Supporting Information.

- Khandelwal, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

- Unknown Authors. (n.d.). tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9. ChemicalBook.

Sources

- 1. guidechem.com [guidechem.com]

- 2. tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 [chemicalbook.com]

- 3. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds

An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its chair-like conformation and the orientation of its substituents are critical determinants of pharmacological activity, dictating how a molecule interacts with its biological target. The strategic incorporation of fluorine, an element with unique and powerful stereoelectronic properties, has emerged as a transformative tool in rational drug design.[1][2] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability.[2][3][4] However, its most profound impact lies in its ability to exert precise control over the piperidine ring's conformation, often in ways that defy classical steric considerations.[5][6]

This guide provides a comprehensive exploration of the conformational analysis of fluorinated piperidines for researchers, scientists, and drug development professionals. We will dissect the fundamental stereoelectronic forces at play, present a synergistic workflow combining experimental and computational methodologies, and offer field-proven insights into interpreting the resulting data. The objective is to codify a design principle for creating conformationally rigid molecular scaffolds, enabling the fine-tuning of molecular shape to optimize therapeutic outcomes.[3][4][7][8]

Part 1: Foundational Principles - Deconstructing the Axial Fluorine Preference

In unsubstituted cyclohexanes and piperidines, a substituent typically prefers the sterically less hindered equatorial position. However, the introduction of fluorine frequently inverts this preference, favoring an axial orientation.[5] This phenomenon is not arbitrary; it is the result of a complex interplay of stabilizing stereoelectronic and electrostatic interactions that collectively outweigh steric repulsion.

Key Stereoelectronic and Electrostatic Forces

A nuanced understanding of the following forces is critical to predicting and rationalizing the conformational behavior of fluorinated piperidines:

-

Hyperconjugation (The Gauche Effect): This is a dominant stabilizing force. It involves the donation of electron density from an anti-periplanar C-H bonding orbital (σ) into the low-lying antibonding orbital (σ*) of the polar C-F bond.[1][3][4] This orbital overlap is maximized when the fluorine atom is in the axial position, as it creates anti-periplanar arrangements with the vicinal axial C-H bonds on the ring. This interaction, also known as the fluorine gauche effect, significantly stabilizes the axial conformer.[3][4][9]

-

Charge-Dipole Interactions: In protonated piperidinium salts, the interaction between the positive charge on the nitrogen (H-N⁺) and the partial negative charge on the axial fluorine atom (Cδ⁺-Fδ⁻) is a powerful stabilizing force.[3][4][5][10] This attractive electrostatic interaction can contribute significantly to the axial preference, often by several kcal/mol.[5]

-

The Anomeric Effect: In 2-fluoropiperidines, a specific type of hyperconjugation known as the anomeric effect occurs. The nitrogen lone pair (n) can donate electron density into the adjacent anti-periplanar σ*C-F orbital.[1][11][12] This interaction is geometrically optimal when the fluorine is axial and the nitrogen lone pair is equatorial, further stabilizing the axial conformer.

-

Solvation and Dipole Moments: The surrounding solvent environment plays a crucial, and sometimes decisive, role.[3][4][7] The axial conformer often possesses a different dipole moment than the equatorial conformer. In highly polar solvents, the conformer with the larger dipole moment can be significantly stabilized.[3] This effect can be so pronounced that it can invert the conformational preference observed in the gas phase or in nonpolar solvents.[3][4]

The interplay of these forces dictates the final conformational equilibrium of a fluorinated piperidine.

Caption: Interplay of forces governing piperidine conformation.

Part 2: The "How" - A Synergistic Workflow for Analysis

Reliable conformational analysis is not achieved by a single method but by a self-validating system that integrates high-resolution experimental data with robust computational modeling.[3][4] Experimental results provide the ground truth of the molecule's behavior in solution, while computational analysis offers a detailed energetic and electronic rationale for these observations.

Experimental Cornerstone: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of fluorinated piperidines. The key parameter is the three-bond scalar coupling constant between fluorine and vicinal protons (³JF,H).

Causality: The magnitude of ³JF,H is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled nuclei. An anti-periplanar relationship (180°), which occurs between axial substituents on adjacent carbons, results in a large coupling constant. A gauche relationship (~60°), which occurs between axial-equatorial or equatorial-equatorial substituents, results in a small coupling constant.

Experimental Protocol: Determining Conformer Population via ³JF,H

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.[3][4]

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. If spectral overlap is an issue, acquire a two-dimensional ¹H-¹⁹F HETCOR or HSQC spectrum to unambiguously assign correlations.

-

Analysis of Coupling Constants:

-

Identify the proton signal corresponding to the H-C-F moiety.

-

Measure the ³JF,H coupling constants for the vicinal protons.

-

Interpretation:

-

A large ³JF,Hax value (35-45 Hz ) is diagnostic of an anti-periplanar relationship, indicating the fluorine atom predominantly occupies the axial position.[3][4]

-

A small ³JF,Heq value (5-15 Hz ) is diagnostic of a gauche relationship, indicating the fluorine atom predominantly occupies the equatorial position.[3][13]

-

-

-

Quantification (if in equilibrium): If both conformers are present and undergoing rapid exchange on the NMR timescale, the observed coupling constant will be a population-weighted average. The ratio of conformers can be estimated using the equation: Jobs = XaxJax + XeqJeq, where X is the mole fraction and J is the coupling constant for each pure conformer.

In Silico Partner: Computational Chemistry

Computational modeling provides indispensable insights into the thermodynamics and electronic origins of the observed conformational preferences. Density Functional Theory (DFT) is the workhorse for these calculations.

Causality: DFT calculations solve the electronic structure of a molecule to determine its geometry and energy. By comparing the calculated Gibbs free energies (ΔG) of the axial and equatorial conformers, we can predict their relative populations, which can then be directly compared with experimental NMR data for validation.

Computational Workflow: From Structure to Energetics

-

Structure Generation: Build the 3D structures of both the axial and equatorial chair conformers of the fluorinated piperidine.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each conformer.

-

Solvent Modeling: To accurately model the solution-phase behavior observed in NMR, include a solvent model in the calculation.

-

Energy Calculation & Analysis:

-

Extract the Gibbs free energy (G) for each optimized conformer from the output files.

-

Calculate the relative free energy difference: ΔG = Gequatorial - Gaxial.

-

Interpretation:

-

A positive ΔG indicates the axial conformer is more stable.

-

A negative ΔG indicates the equatorial conformer is more stable.

-

-

-

Validation: Compare the predicted lowest-energy conformer with the one determined by NMR. A strong correlation between the calculated ΔG and the experimentally observed conformer ratio provides a high degree of confidence in the analysis.

Caption: A self-validating workflow for conformational analysis.

Part 3: Data Synthesis and Application

Systematic studies have generated a wealth of data on the conformational preferences of various fluorinated piperidines. These data codify the design principles discussed and serve as a valuable reference for drug discovery projects.

Quantitative Data Summary

The following table summarizes experimental and computational data for representative 3-fluoropiperidine derivatives, highlighting the influence of N-substitution and protonation on the free energy difference (ΔG) between equatorial and axial conformers. A positive ΔG indicates a preference for the axial conformer.

| Compound | N-Substituent (R) | Conditions | ΔG (kcal/mol) (Axial Preference) | Dominant Stabilizing Force(s) |

| 3-Fluoropiperidine [3] | -H | Water (calc.) | +5.1 | Hyperconjugation |

| N-TFA-3-Fluoropiperidine [3] | -COCF₃ | Chloroform (calc.) | +3.3 | Hyperconjugation |

| 3-Fluoropiperidinium HCl [3] | -H₂⁺ | Water (calc.) | +12.6 | Charge-Dipole Interaction, Hyperconjugation |

| cis-3,5-Difluoropiperidinium HCl [3] | -H₂⁺ | Water (calc.) | +14.7 | Charge-Dipole Interaction, Hyperconjugation |

| 4-Fluoro-piperidinium HCl [3] | -H₂⁺ | Water (calc.) | -1.7 (Equatorial Pref.) | Dipole moment stabilization of equatorial conformer in water |

Data synthesized from Nairoukh, Z. et al., Chem. Eur. J. 2020, 26, 6141 – 6146.[3]

This data clearly illustrates that protonation of the nitrogen leads to a dramatic increase in the axial preference due to the powerful charge-dipole interaction.[3] Conversely, in specific substitution patterns like the 4-fluoro derivative, solvation effects can dominate and favor the equatorial conformer, which has a larger dipole moment in that specific case.[3]

Conclusion and Future Outlook

The conformational behavior of fluorinated piperidines is governed by a subtle but predictable balance of stereoelectronic, electrostatic, and solvation forces. An axial fluorine preference, driven primarily by hyperconjugation and charge-dipole interactions, is a common and powerful feature that can be exploited in molecular design. A synergistic approach, rigorously combining experimental NMR analysis of coupling constants with DFT calculations, provides a self-validating system for elucidating and rationalizing these conformational preferences.[3][4]

As our understanding of these nuanced interactions continues to grow, the ability to fine-tune the three-dimensional structure of piperidine-containing drug candidates will become increasingly precise. This knowledge empowers medicinal chemists to move beyond simple bioisosteric replacement and instead use fluorine as a strategic tool to rigidly control molecular conformation, thereby optimizing ligand-receptor interactions and improving the likelihood of clinical success.[3]

References

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, NIH. Available from: [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available from: [Link]

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research. Available from: [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available from: [Link]

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

-

O'Hagan, D. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. Available from: [Link]

-

Duarte, F. R., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Elsevier. Available from: [Link]

-

Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group, The Hebrew University of Jerusalem. Available from: [Link]

-

ResearchGate. (n.d.). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. Available from: [Link]

-

Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. Available from: [Link]

-

Egbaria, N., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. Available from: [Link]

-

Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC, NIH. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Fluorine Gambit: A Senior Application Scientist's Guide to Modulating Piperidine pKa

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals. Its basicity, quantified by the pKa of the nitrogen atom, is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and off-target effects like hERG channel affinity.[1] The strategic incorporation of fluorine has emerged as a powerful and nuanced tool for fine-tuning this basicity.[2][3][4] This guide provides an in-depth exploration of the physicochemical principles governing the modulation of piperidine pKa by fluorine substitution. We will dissect the through-bond inductive effects, the critical through-space conformational influences, and provide actionable experimental protocols for the precise determination and prediction of these values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique properties of fluorine to optimize drug candidates.

The Central Role of pKa in Drug Design: Why Piperidine Basicity Matters

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For a basic amine like piperidine, this equilibrium dictates its charge state in different physiological environments.

-

Absorption & Permeability: The pH partition hypothesis states that only the neutral form of a drug can passively diffuse across lipid membranes. In the low pH of the stomach, a piperidine (typical pKa ~8-11) will be predominantly protonated, limiting absorption. In the higher pH of the intestine, the proportion of the neutral form increases, facilitating passage into the bloodstream.[5] Modulating the pKa can therefore shift the optimal site of absorption.

-

Solubility: The protonated, cationic form of a piperidine is generally more water-soluble than its neutral counterpart. Tuning pKa is a key strategy to balance the aqueous solubility required for formulation with the lipophilicity needed for membrane permeation.[6]

-

Target Engagement: Many drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, feature key interactions (e.g., salt bridges) with the protonated form of a basic ligand. An optimal pKa ensures the drug is in the correct charge state at the site of action.

-

Off-Target Effects: High basicity has been linked to liabilities such as hERG potassium channel binding, which can lead to cardiotoxicity, and phospholipidosis.[1] Reducing the pKa is a common strategy to mitigate these risks.[1][7]

Given these critical functions, the ability to rationally and predictably adjust the piperidine pKa is a paramount skill in lead optimization.

The Primary Mechanism: Inductive Electron Withdrawal

The most direct way fluorine modulates basicity is through its powerful inductive effect. As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds of the molecule.[3][8]

This electron-withdrawing effect reduces the electron density on the piperidine nitrogen, making its lone pair of electrons less available to accept a proton.[9] Consequently, the equilibrium for protonation shifts, and the conjugate acid becomes stronger (more willing to donate its proton), which translates to a lower pKa for the piperidine base. In short, fluorination makes the piperidine nitrogen less basic .[3][5]

The magnitude of this pKa reduction is highly dependent on the distance between the fluorine atom and the nitrogen center, an effect that attenuates exponentially with the number of intervening bonds.[9][10]

Caption: Inductive effect of fluorine on piperidine basicity.

Quantitative Impact of Fluorine Position

The position of the fluorine substituent has a predictable and significant impact on the magnitude of the pKa shift.

| Compound | Position of Fluorine | Typical pKa | ΔpKa (from Piperidine) | Reference |

| Piperidine | N/A | ~11.1 | 0 | [11] |

| 2-Fluoropiperidine | α (alpha) | ~7.8 | -3.3 | [9] |

| 3-Fluoropiperidine | β (beta) | ~9.0 - 9.7 | -1.4 to -2.1 | [12] |

| 4-Fluoropiperidine | γ (gamma) | ~10.2 | -0.9 | [12] |

| 3,3-Difluoropiperidine | β,β (gem-difluoro) | ~6.5 | -4.6 | [13] |

Table 1: Representative pKa values for fluorinated piperidine derivatives, demonstrating the distance-dependent inductive effect. Actual values can vary with substitution and experimental conditions.

As the data clearly shows, fluorination at the α-position (C2) has the most profound pKa-lowering effect. A gem-difluoro substitution at the β-position (C3) results in a dramatic decrease in basicity, as the inductive effects of the two fluorine atoms are roughly additive.[9][10]

A Deeper Dive: Conformational and Through-Space Effects

While the inductive effect provides a foundational understanding, a senior scientist knows that for cyclic systems like piperidine, the story is more complex. The three-dimensional arrangement of the C-F bond relative to the nitrogen lone pair—or more importantly, the N⁺-H bond in the protonated state—introduces through-space interactions that can either augment or counteract the inductive effect.[14][15]

The piperidine ring predominantly exists in a chair conformation. A substituent at the 3-position can be either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring).

In the protonated state, a key through-space interaction arises between the dipole of the C-F bond and the positive charge on the ammonium cation (N⁺-H).[1][16]

-

Axial Fluorine: When the fluorine atom is in the axial position, the C-F bond can be anti-parallel to the N⁺-H bond. This orientation creates a favorable charge-dipole interaction that stabilizes the protonated form. This stabilization makes the conjugate acid less acidic (less willing to give up its proton), which results in a higher pKa compared to its equatorial counterpart.[1]

-

Equatorial Fluorine: In the equatorial position, the C-F bond dipole is oriented away from the N⁺-H group, and the stabilizing charge-dipole interaction is absent or significantly weaker.[7][14]

Therefore, for 3-fluoropiperidines, the following trend is often observed: pKa (axial) > pKa (equatorial) .[1] This counterintuitive result, where adding fluorine can in a relative sense increase basicity, is a field-proven insight critical for rational design. In one case study on kinesin spindle protein (KSP) inhibitors, a switch from an equatorial to an axial fluorine on the piperidine ring increased the pKa from 6.6 to 7.6, leading to improved efficacy and the identification of a clinical candidate.[1]

Caption: Through-space effects on the pKa of 3-fluoropiperidinium cations.

Experimental Determination of Piperidine pKa

While computational predictions are valuable, the gold standard for pKa determination remains experimental measurement.[17] Potentiometric titration is a robust and reliable method.[18][19][20]

Protocol: Potentiometric Titration for pKa Determination

This protocol describes a self-validating system for accurate pKa measurement.

Objective: To determine the pKa of a fluorinated piperidine derivative in an aqueous medium.

Materials:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Beaker (50 mL)

-

Test compound (e.g., fluoropiperidine HCl salt)

-

Standardized 0.1 M NaOH solution (titrant)

-

Standardized 0.1 M HCl solution

-

Deionized, CO₂-free water

-

Potassium chloride (KCl) for ionic strength adjustment

Workflow Diagram:

Caption: Standard workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The electrode slope should be >98% for accuracy.

-

Analyte Preparation: Accurately weigh the hydrochloride salt of the piperidine derivative and dissolve it in CO₂-free deionized water to a known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M), mimicking physiological conditions.

-

Blank Titration: Perform a titration of the water/KCl solution with the standardized NaOH titrant to account for any acidic or basic impurities.

-

Sample Titration: Place the analyte solution in the beaker with a stir bar. Immerse the pH electrode and begin stirring gently. Add the standardized NaOH titrant in small, precise increments, recording the pH value after each addition once the reading has stabilized.

-

Data Processing:

-

Subtract the blank titration curve from the sample titration curve.

-

Plot the corrected pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Veq).

-

The pKa is the pH value on the titration curve corresponding to half of the equivalence volume (Veq/2). This is the point where [Protonated Form] = [Neutral Form].[19]

-

Trustworthiness Check: The protocol is self-validating by including a blank titration to correct for background effects and by using a multi-point pH calibration to ensure instrument accuracy. Repeating the titration (n=3) ensures reproducibility.

Conclusion: Fluorine as a Precision Instrument

The strategic use of fluorine provides medicinal chemists with a remarkably precise instrument for modulating the pKa of piperidine-containing drug candidates. Understanding the interplay between the powerful, distance-dependent inductive effects and the subtle, yet critical, through-space conformational effects is essential for success.[6][15][21] The pKa reduction caused by fluorine's electron-withdrawing nature can be used to detune excessive basicity, potentially mitigating off-target effects and improving oral absorption.[1][7] Simultaneously, exploiting the stereoelectronic interactions of axial vs. equatorial fluorine substituents allows for a finer level of control, enabling chemists to dial in a specific pKa value to optimize for target potency and pharmacokinetic properties.[1][22] By combining this deep mechanistic understanding with robust experimental validation through methods like potentiometric titration, researchers can confidently and effectively employ the "fluorine gambit" to accelerate the development of safer and more effective medicines.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Tuning basicity. Cambridge MedChem Consulting. [Link]

-

Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

-

Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). [Link]

-

The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

-

Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

-

Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

-

Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH). [Link]

-

(PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cris.technion.ac.il [cris.technion.ac.il]

- 22. researchgate.net [researchgate.net]

Spectroscopic Data for tert-butyl (3-fluoropiperidin-4-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (3-fluoropiperidin-4-yl)carbamate is a key building block in medicinal chemistry, frequently incorporated into molecules destined for drug discovery and development. The presence of the fluorine atom and the piperidine ring introduces specific conformational constraints and potential metabolic stability, making it a valuable scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperidine nitrogen. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Due to the presence of two stereocenters at the 3 and 4 positions of the piperidine ring, tert-butyl (3-fluoropiperidin-4-yl)carbamate can exist as different stereoisomers (e.g., cis and trans). The relative stereochemistry significantly influences the spectroscopic data, particularly the NMR spectra. This guide will address the expected data for both isomers where applicable, drawing upon established principles of conformational analysis of fluorinated piperidines.

Molecular Structure and Conformation

The fundamental structure of tert-butyl (3-fluoropiperidin-4-yl)carbamate consists of a piperidine ring substituted with a fluorine atom at the 3-position and a Boc-protected amine at the 4-position. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the fluorine and the carbamate substituents (axial or equatorial) is a critical factor influencing the spectroscopic output.

In the cis isomer, both the fluorine and the carbamate group are on the same face of the ring, while in the trans isomer, they are on opposite faces. Conformational analysis of 3-fluoropiperidines has shown that the fluorine atom often exhibits a preference for the axial position due to hyperconjugative effects and the avoidance of gauche interactions.[1][2] However, the bulky Boc-carbamate group will strongly prefer an equatorial position. This interplay of steric and electronic effects will dictate the dominant chair conformation for each isomer.

Caption: Conformational possibilities for cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of tert-butyl (3-fluoropiperidin-4-yl)carbamate, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will display signals for the protons of the piperidine ring and the Boc group. The chemical shifts and coupling constants of the piperidine protons are highly dependent on their axial or equatorial orientation and their proximity to the electronegative fluorine atom and the carbamate group.